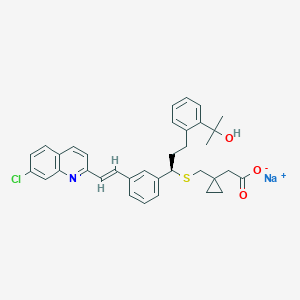

Montelukast sodium hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

151767-02-1 |

|---|---|

Molecular Formula |

C35H36ClNNaO3S |

Molecular Weight |

609.2 g/mol |

IUPAC Name |

sodium 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |

InChI Key |

ZMFQNQCXWQXCFO-HKHDRNBDSA-N |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

151767-02-1 |

Related CAS |

158966-92-8 (Parent) |

Synonyms |

MK 0476 MK-0476 montelukast montelukast sodium Singulair sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Dynamics of Montelukast Sodium

Mechanism of Action at the Cellular and Molecular Level

Montelukast (B128269) sodium's primary mechanism involves its function as a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). patsnap.comjapi.orgpediatriconcall.com By binding to this receptor, it effectively blocks the actions of cysteinyl leukotrienes, which are potent inflammatory mediators. japi.orgnewdrugapprovals.org This targeted action prevents the physiological responses that these leukotrienes would otherwise trigger, such as airway smooth muscle contraction, recruitment of inflammatory cells, and increased mucus secretion. patsnap.comjapi.org

Inhibition of Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4) Mediated Cellular Responses

By blocking the CysLT1 receptor, montelukast sodium directly inhibits the cellular responses induced by leukotriene D4 (LTD4) and, to a lesser extent, leukotriene E4 (LTE4). japi.orgnewdrugapprovals.org In doing so, it mitigates key features of the inflammatory response, including:

Bronchodilation: By preventing LTD4 from binding to its receptor, montelukast helps to alleviate the narrowing of airways (bronchoconstriction), leading to improved airflow. japi.org

Reduced Inflammation: It diminishes the recruitment and activation of inflammatory cells, such as eosinophils, to the site of inflammation. japi.orgmedchemexpress.com

Modulation of Mucus Secretion: The drug also helps to reduce the excessive production of mucus, a common feature in certain respiratory conditions. japi.org

Studies in LAD2 and LUVA cells have demonstrated that montelukast fully inhibits both LTD4 and LTE4-induced responses. nih.gov

Modulation of Inflammatory Pathways in Preclinical and Cellular Models

Preclinical and cellular studies have further elucidated the anti-inflammatory effects of montelukast sodium. In various models, it has been shown to modulate key inflammatory pathways. For instance, in a mouse model of bronchopulmonary dysplasia, montelukast treatment reduced the production of pro-inflammatory factors. mdpi.com Research has also indicated that montelukast can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com Furthermore, in patients with cystic fibrosis, montelukast treatment led to a decrease in serum and sputum levels of the inflammatory markers eosinophil cationic protein and interleukin-8, while increasing levels of the anti-inflammatory cytokine interleukin-10. nih.gov In animal models of ulcerative colitis, montelukast has been shown to attenuate pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Quantitative Receptor Binding Kinetics and Selectivity Profile

The efficacy of montelukast sodium is underscored by its high affinity and specificity for its target receptor, the CysLT1R. This selectivity is crucial for its therapeutic action while minimizing off-target effects.

Affinity and Specificity for CysLT1R (Ki values) in Isolated Tissues and Cell Membranes

Montelukast sodium demonstrates a high binding affinity for the CysLT1 receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. Studies have reported the following Ki values for montelukast:

Synthetic Chemistry and Process Optimization of Montelukast Sodium

Retrosynthetic Analysis and Strategic Design for Core Structure

The molecular architecture of Montelukast (B128269) sodium is comprised of four distinct components: a quinoline (B57606) ring, a meta-substituted phenyl ring, and an ortho-substituted phenyl ring, all connected by carbon chains, with a 2-(1-mercaptomethyl)cyclopropyl)acetic acid moiety linked to the backbone, creating the single chiral center. rsc.org A logical retrosynthetic analysis breaks down the complex structure into more manageable key intermediates, or building blocks.

A common retrosynthetic strategy for Montelukast involves three main disconnections. The first is the thioether linkage, which disconnects the molecule into a thiol-containing side chain and a propyl backbone intermediate. The second disconnection is typically at the C-C bond connecting the propyl chain to the quinoline-containing fragment. This leads to two key synthons: a vinylquinoline derivative and a substituted benzonitrile (B105546) or benzoate (B1203000) derivative containing the future chiral center. tandfonline.com

This convergent approach allows for the independent synthesis of the key fragments, which are then coupled in the final stages. tandfonline.com This strategy offers greater flexibility and efficiency compared to a linear synthesis, where each step is performed sequentially on a single precursor. The design allows for modifications to establish structure-activity relationships and for the development of more efficient and scalable routes for industrial production. rsc.org

A representative retrosynthetic analysis identifies the following key intermediates:

Vinylquinoline framework : This portion provides the 2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety. tandfonline.com

Chiral core unit : A propyl chain with a hydroxyl group (the precursor to the thioether) and the ortho-substituted phenyl group. rsc.orgtandfonline.com

Thiol side chain : 1-(Mercaptomethyl)cyclopropaneacetic acid. rsc.orgnewdrugapprovals.org

By identifying these key building blocks, synthetic strategies can be designed to construct them efficiently and then assemble them to form the final Montelukast molecule.

Evolution of Synthetic Methodologies for Montelukast Sodium

The synthesis of Montelukast sodium has evolved significantly since its initial discovery, driven by the need for safer, more efficient, and cost-effective processes suitable for large-scale production.

Early Discovery Synthesis Approaches and Challenges

The initial synthesis of Montelukast, as disclosed by Merck, was designed for flexibility to explore structure-activity relationships. rsc.org The original route, detailed in patent EP 480 717, involved the coupling of a mesylate intermediate with methyl 1-(mercaptomethyl)cyclopropaneacetate, followed by hydrolysis. newdrugapprovals.org

However, these early methods presented several challenges for industrial-scale manufacturing:

Hazardous Reagents : One improved process described in EP 737 186 utilized n-butyl lithium, a highly reactive and pyrophoric reagent that is difficult and hazardous to handle on an industrial scale. googleapis.com

Low Yields and Purification Issues : The initial processes often resulted in low yields and required tedious chromatographic purification to isolate the intermediate methyl ester and the final product, which is not ideal for large-scale production. newdrugapprovals.org

Byproduct Formation : The use of certain reducing agents, such as oxazaborolidine complexes, could lead to the formation of over-reduced byproducts in amounts up to 10%, complicating purification. googleapis.com

Amorphous Product : Early methods often yielded the final sodium salt as an amorphous solid, which can have less than ideal properties for pharmaceutical formulation compared to a crystalline form. newdrugapprovals.org

These drawbacks necessitated the development of more robust and economical synthetic routes.

Development of Scalable and Efficient Process Routes for Industrial Production

Subsequent research focused on overcoming the limitations of the early syntheses, leading to numerous process improvements and new, non-infringing routes. The primary goals were to enhance safety, reduce costs, improve yield and purity, and simplify operations for industrial application. sciforum.netacs.org

Key developments in scalable synthesis include:

Improved Coupling Reactions : To enhance the selectivity of the key thioether-forming substitution reaction, phase-transfer catalysts such as linear or cyclic polyethers (e.g., PEG-600, crown ethers) have been employed. acs.orgbohrium.com This minimizes the formation of impurities. acs.org

Alternative Purification Methods : To avoid problematic chromatographic purification, methods based on the crystallization of amine salts were developed. The crude Montelukast acid is treated with an amine, such as dicyclohexylamine (B1670486) or isopropylamine, to form a crystalline salt that can be easily purified by recrystallization. rsc.orgnewdrugapprovals.orgbohrium.com This salt is then converted back to the free acid and finally to the sodium salt. rsc.org Other purification techniques like emulsion crystallization have also been explored. googleapis.com

Process Optimization : Significant efforts have been made to replace hazardous reagents and streamline the process. rsc.orggoogleapis.com For instance, modified procedures for the key substitution reaction and subsequent salt formation have been developed to be more efficient and suitable for scale-up. acs.orggoogle.com

These advancements have led to more cost-effective, environmentally friendlier, and industrially viable processes for producing high-purity Montelukast sodium. googleapis.comsciforum.net

Stereoselective Synthesis of Key Chiral Intermediates

Asymmetric Catalysis in Chiral Center Formation (e.g., Asymmetric Hydrogenation, Chiral Reductions)

Asymmetric catalysis provides a direct route to the desired enantiomer of the chiral alcohol intermediate by reducing a prochiral ketone precursor.

Chiral Reductions: The original Merck process employed a stoichiometric chiral reducing agent, B-chlorodiisopinocampheylborane ((-)-DIP-Chloride). tandfonline.comwordpress.com This reagent effectively reduces a key keto ester intermediate to the corresponding (S)-hydroxy ester with high enantioselectivity (>98% ee). tandfonline.com Another common approach involves the catalytic reduction of the ketone with borane, using a chiral oxazaborolidine catalyst, such as the (R)-methyl-CBS (Corey-Bakshi-Shibata) catalyst. rsc.orggoogle.com

Asymmetric Hydrogenation: A more atom-economical and scalable approach is catalytic asymmetric hydrogenation. This method uses a small amount of a chiral metal complex to transfer hydrogen gas to the ketone substrate. Ruthenium-based catalysts have proven particularly effective. For instance, a complex of RuCl2 with chiral phosphine (B1218219) ligands like (R)-Xyl-BINAP and a chiral diamine ligand like (R,R)-DPEN can achieve excellent enantioselectivity (99% ee) at high substrate-to-catalyst ratios (up to 5000:1). rsc.orgscite.ainih.gov More recently, highly efficient iridium-based catalysts, such as one containing the SpiroPAP ligand, have been developed, allowing for even lower catalyst loadings (S/C up to 30,000:1) under mild conditions, making the process very economical for large-scale operations. acs.org

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Key Features | Reference |

|---|---|---|---|---|

| (-)-DIP-Chloride | Chiral Reduction | ~95% (upgraded to >99% by recrystallization) | Stoichiometric, moisture-sensitive, corrosive. | wordpress.com |

| (R)-Methyl Oxazaborolidine (MeCBS) / Borane | Chiral Reduction | >99% ee | Catalytic, but can lead to over-reduction byproducts. | rsc.orggoogle.comresearchgate.net |

| ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | Asymmetric Hydrogenation | 99% ee | High efficiency (S/C 5000:1), homogeneous catalysis. | scite.ainih.gov |

| Ir/SpiroPAP | Asymmetric Hydrogenation | 99.5% ee | Extremely high efficiency (S/C 30,000:1), robust process. | acs.org |

| Iron(III)–salen complex | Asymmetric Sulfa-Michael Addition | High ee | Alternative strategy to form C-S bond and chiral center simultaneously. | rsc.orgrsc.org |

Enzymatic Approaches for Stereocontrol in Synthesis

As an alternative to chemical catalysis, biocatalysis using enzymes offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact. For Montelukast synthesis, an enzymatic approach has been successfully developed to replace the (-)-DIP-Cl-mediated reduction. wordpress.com

Researchers developed a highly efficient biocatalytic process using an engineered ketoreductase (KRED) enzyme. wordpress.comacs.org These enzymes use a cofactor, such as NADPH, as the hydride source for the reduction. wordpress.com Key aspects of this approach include:

High Enantioselectivity : Through directed evolution, a KRED was developed that provides the desired (S)-alcohol with exceptional enantioselectivity (>99.9% ee), eliminating the need for further chiral purification. wordpress.comacs.org

Process Efficiency : The evolved enzyme is robust and can operate at high substrate concentrations (100 g/L) in the presence of organic solvents. acs.org The process gives a higher yield (90-98%) compared to the DIP-Cl reduction (85-90%). wordpress.com

Cofactor Regeneration : To make the process economical, a cofactor regeneration system is employed. The same enzyme catalyzes the oxidation of a cheap alcohol like isopropanol (B130326), which is present in excess, to regenerate the consumed NADPH. wordpress.com

Scalability : The biocatalytic process has been successfully scaled up to produce hundreds of kilograms of the chiral intermediate, demonstrating its industrial viability. wordpress.comacs.org

This enzymatic route represents a state-of-the-art green chemistry solution for the stereoselective synthesis of the key Montelukast intermediate. wordpress.comresearchgate.net

Application of Green Chemistry Principles in Montelukast Sodium Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of montelukast sodium has seen significant advancements in this area, particularly through the use of biocatalysis, which offers a milder and more selective alternative to traditional chemical methods. researchgate.net

One of the most notable green improvements in montelukast synthesis is the replacement of the chemical reduction of a key ketone intermediate with a biocatalytic process. acs.orgwordpress.com The original synthesis often employed stoichiometric reducing agents like (-)-DIP-Cl, a boron-based reagent, which, while effective, generated significant waste. wordpress.com

A more sustainable approach utilizes an engineered ketoreductase (KRED) enzyme. acs.orgwordpress.com This biocatalyst facilitates the asymmetric reduction of the ketone to the desired (S)-alcohol, a crucial chiral intermediate, with high enantioselectivity. acs.orgthieme-connect.com The process operates under mild conditions and uses isopropanol as a recyclable hydride source, with acetone (B3395972) as the only byproduct. thieme-connect.com This enzymatic step has been successfully implemented on a large scale, demonstrating its industrial viability. acs.org

The advantages of the biocatalytic process over the traditional chemical reduction are substantial, as highlighted by the process mass intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product. wordpress.com A lower PMI indicates a more efficient and less wasteful process.

Table 1: Comparison of Chemical and Biocatalytic Reduction in Montelukast Synthesis

| Parameter | Chemical Process ((-)-DIP-Cl) | Biocatalytic Process (KRED) |

|---|---|---|

| Yield | 85-90% | 90-98% |

| Catalyst/Reagent Loading | 150% by weight | 3-5% by weight |

| Enantiomeric Excess (ee) | ~95% (requires recrystallization) | >99% (no recrystallization needed) |

| Process Mass Intensity (PMI) | 52 kg/kg | 18 kg/kg |

Data sourced from reference wordpress.com

Impurity Profiling and Control Strategies in Synthetic Processes

Ensuring the purity of active pharmaceutical ingredients (APIs) like montelukast sodium is paramount for patient safety and drug efficacy. Impurity profiling, the identification and quantification of all potential impurities, is a critical component of process development and quality control. researchgate.net The synthesis of montelukast sodium can generate various process-related impurities and degradation products. sciforum.net

Different synthetic routes will invariably lead to different impurity profiles. thieme-connect.com Therefore, a thorough understanding of the reaction mechanism and potential side reactions is essential. Common impurities in montelukast synthesis include diastereomers, byproducts from incomplete reactions, and degradation products. The chemical structure of montelukast, with its various functional groups, makes it susceptible to degradation through pathways such as oxidation and photoisomerization. sciforum.net The thioether linkage, for instance, can be oxidized to form the corresponding sulfoxide (B87167) impurity. epo.org

Several analytical techniques are employed for the detection and quantification of these impurities, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most prevalent. researchgate.net These methods allow for the separation and identification of impurities even at very low levels. researchgate.net

Control strategies for impurities are implemented throughout the synthetic process. These strategies include:

Process Optimization: Modifying reaction conditions such as temperature, solvent, and catalyst to minimize the formation of specific impurities. bohrium.com The use of phase transfer catalysts, for example, has been shown to improve the selectivity of key substitution reactions in the synthesis. bohrium.com

Purification Techniques: Employing robust purification methods to remove impurities from intermediates and the final API. Crystallization is a common and effective technique for purifying montelukast and its intermediates. googleapis.comsciforum.net The formation of amine salts of montelukast, followed by recrystallization, is another widely used strategy to achieve high purity. google.com

In-process Controls: Implementing analytical checks at various stages of the synthesis to monitor the formation of impurities and ensure they remain within acceptable limits.

Table 2: Common Impurities in Montelukast Sodium Synthesis

| Impurity Name | Type |

|---|---|

| Montelukast sulfoxide | Degradation product |

| cis-isomer of montelukast | Photoisomerization product |

| Diastereomers | Process-related |

| Unreacted intermediates | Process-related |

| Byproducts of side reactions | Process-related |

Data compiled from references sciforum.netepo.org

By combining a deep understanding of the synthetic process with advanced analytical techniques and effective control strategies, manufacturers can ensure the consistent production of high-purity montelukast sodium, meeting the stringent requirements of regulatory authorities and safeguarding patient health.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Montelukast Sodium Analogues

Identification of Essential Pharmacophoric Features for CysLT1R Antagonism

The design of CysLT1R antagonists like montelukast (B128269) was initially guided by the structure of the natural agonist, leukotriene D4 (LTD4), as well as by the optimization of early quinoline-based lead compounds. nih.govwikipedia.org Through extensive research, several key pharmacophoric features of the montelukast molecule have been identified as crucial for its antagonist activity.

The primary structural components essential for high-affinity binding to the CysLT1R include:

A Quinoline (B57606) Heterocycle: This bicyclic aromatic moiety serves as a hydrophobic anchor, engaging in interactions within the receptor pocket. wikipedia.org The chlorine atom on the quinoline ring is a common feature, though it can be substituted with other halogens like fluorine without losing activity. wikipedia.org

An Acidic Group: Montelukast possesses a cyclopropyl-acetic acid group. This carboxylate moiety is critical as it is believed to mimic the carboxylate group of the natural ligand, LTD4, forming key ionic or hydrogen bond interactions with basic residues in the receptor. nih.gov

A Hydrophobic Side Chain: The molecule features a long side chain containing a thioether linkage and a phenyl group. This extensive hydrophobic portion of the molecule is vital for occupying a large, hydrophobic region within the CysLT1R binding pocket.

A Propylene (B89431) Glycol Linker: This linker connects the quinoline core to the sulfur-containing side chain, providing the correct spatial orientation and flexibility for the different parts of the molecule to engage with their respective binding subsites within the receptor.

Crystal structures of the CysLT1R in complex with other antagonists like zafirlukast (B1683622) and pranlukast (B1678047) have provided significant insights into the nature of the binding pocket. nih.gov The pocket is extensive, stretching from the extracellular side deep into the transmembrane bundle. nih.gov It is lined with a combination of polar, charged, and hydrophobic residues, accommodating the diverse chemical features of the antagonists. For instance, residues like Tyrosine 104 (Y104) and Arginine 79 (R79) have been identified as key interaction points for antagonists, forming polar interactions and salt bridges. nih.gov Docking studies suggest that the endogenous agonist LTD4 likely shares several of these interaction points. nih.gov

Impact of Structural Modifications on CysLT1R Binding Affinity and Functional Potency

The structure of montelukast has been systematically modified to probe the SAR and to develop other potential therapeutic agents. Even minor changes to the molecule can have a significant impact on its binding affinity and functional potency.

Equilibrium and kinetic binding studies have established a rank order of potency for several CysLT1R antagonists, with montelukast and zafirlukast showing comparable and high affinity for the receptor, greater than that of pranlukast and other analogues. nih.gov

Key structural modifications and their effects include:

Halogen Substitution: Replacing the chlorine on the quinoline ring with fluorine is a tolerated modification that can maintain biological activity. wikipedia.org

Linker Modification: An ether linkage can be substituted for the double bond in the propylene glycol linker region without a loss of activity. wikipedia.org

Side Chain Alterations: The introduction of fused aromatic systems, such as a carbazole (B46965) or fluorene (B118485) group, has been shown in computational studies to enhance hydrophobic interactions and π-π stacking, which can significantly increase binding affinity for certain protein targets. mdpi.com

Metabolic Modifications: The primary metabolites of montelukast, formed by the action of cytochrome P450 enzymes, represent structural analogues. These include montelukast sulfoxide (B87167) (M2) and hydroxylated versions like 21-OH-MTK (M5) and 25-OH-MTK (M3). mdpi.com The addition of these polar groups alters the compound's properties and is part of its metabolic inactivation and clearance pathway.

The following table summarizes the observed impact of various structural modifications on the activity of montelukast analogues.

| Modification Site | Structural Change | Observed Impact on Activity/Binding | Reference |

|---|---|---|---|

| Quinoline Ring | Substitution of Chlorine with Fluorine | Activity is maintained. | wikipedia.org |

| Linker | Replacement of double bond with an ether linkage | Activity is maintained. | wikipedia.org |

| Side Chain | Addition of fused aromatic systems (e.g., carbazole, fluorene) | Computational studies show enhanced binding affinity for other receptors (DRD2, 5-HT1A) through increased hydrophobic and π-π interactions. | mdpi.com |

| Sulfur Atom | Oxidation to sulfoxide (Metabolite M2) | Part of the metabolic inactivation pathway. | mdpi.com |

| Various Positions | Hydroxylation (e.g., Metabolites M3, M5) | Part of the metabolic inactivation pathway. | mdpi.com |

| Overall Comparison | Montelukast vs. Pranlukast | Montelukast demonstrates higher binding affinity for the CysLT1 receptor. | nih.gov |

Conformational Analysis and Molecular Flexibility of Montelukast Sodium

Montelukast is not a rigid molecule; it possesses significant conformational flexibility, which is crucial for its ability to adapt to the binding pocket of the CysLT1R. This flexibility arises from the rotatable single bonds within its structure, particularly in the propylene glycol linker and the thioether side chain.

Computational studies using techniques like Root-Mean-Square Fluctuation (RMSF) analysis provide insights into the dynamic behavior of the molecule upon binding. nih.gov Lower RMSF values indicate more rigidity in certain parts of the ligand-receptor complex, while higher values suggest greater flexibility, which can be essential for the molecule to achieve an optimal binding conformation. nih.gov

The CysLT1R itself is also flexible. The binding of a ligand can induce conformational changes in the receptor, a concept known as "induced fit." Alternatively, the receptor may exist in an ensemble of different conformations, and the ligand selectively binds to the most favorable one, a model called "conformational selection." osu.edu The unique binding pocket of the CysLT1R, which features a lateral opening to the cell membrane, suggests that antagonists like montelukast may follow a distinct entry path, further highlighting the importance of both ligand and receptor flexibility. nih.gov The ability of montelukast's various structural components to orient themselves correctly within the binding site is a direct result of its molecular flexibility.

Application of Computational Chemistry in SAR and SPR Studies (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool for understanding the SAR and SPR of montelukast and its analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights at the molecular level.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize potential interactions and estimate the binding affinity. Numerous docking studies have been performed with montelukast against various biological targets:

CysLT1R: While the crystal structure with montelukast is not public, docking of related antagonists and the natural ligand LTD4 into the receptor structure has illuminated key interactions, such as salt bridges and hydrophobic contacts, that are likely shared by montelukast. nih.gov

Other Receptors and Enzymes: Docking studies have explored the "off-target" interactions of montelukast. For instance, it has been docked into the Apelin receptor (APJ), dopaminergic (DRD2), and serotonergic (5-HT1A) receptors. nih.govnih.gov Studies have also calculated its binding affinity against enzymes like 5-lipoxygenase (5-LOX) and urease. nih.gov These studies help to understand the broader pharmacological profile of the drug.

The following table presents a summary of binding affinities for montelukast with various protein targets as estimated by molecular docking studies.

| Protein Target | PDB ID | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | 3V99 | -15.65 | nih.gov |

| Helicobacter Pylori Urease | 6ZJA | -12.38 | nih.gov |

| Human Placental Alkaline Phosphatase | 1ZED | -11.87 | nih.gov |

| Dopamine D2 Receptor (DRD2) | - | -8.26 | nih.gov |

| DNA Dodecamer | 1BNA | -9.13 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. For a group of anti-inflammatory asthma drugs including montelukast, a QSAR model was developed that linked biological activity to a set of quantum chemical and physicochemical descriptors, such as dipole moment, chemical hardness, number of rotatable bonds, and polar surface area. aucegypt.edu Such models are powerful tools in drug design, as they can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues. researchgate.net

Advanced Analytical Characterization and Purity Assessment of Montelukast Sodium

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate complex mixtures into their individual components. For Montelukast (B128269) sodium, techniques such as HPLC, LC-MS/MS, and HPTLC are indispensable for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC and RP-HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of Montelukast sodium. nih.govijpcbs.com Method development focuses on optimizing parameters to achieve a simple, rapid, and efficient separation of Montelukast from its potential impurities and degradation products. nih.govresearchgate.net Key aspects of method development include the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Octadecylsilane (C18 or ODS) and Octylsilane (C8) columns are commonly employed as the stationary phase. nih.govresearchgate.netscirp.org The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpcbs.comijpsonline.com The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic Montelukast molecule. ijpcbs.com Detection is most often carried out using a UV detector at wavelengths where Montelukast exhibits strong absorbance, such as 222 nm, 238 nm, 280 nm, or 285 nm. researchgate.netscirp.orgdrugfuture.com

Once developed, these methods are subjected to rigorous validation as per the International Council for Harmonisation (ICH) guidelines. ijpcbs.comscirp.org Validation parameters include specificity, linearity, range, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govijpcbs.com Linearity is typically established over a wide concentration range, with correlation coefficients (r²) consistently greater than 0.999, indicating a strong linear relationship between concentration and detector response. ijpcbs.comnih.gov Accuracy is confirmed through recovery studies, with results typically falling within 98-102%. nih.govijprajournal.com The precision, measured as the relative standard deviation (%RSD), is generally found to be less than 2%, demonstrating the method's reproducibility. ijpsr.comscirp.org

Table 1: Examples of Developed RP-HPLC Methods for Montelukast Sodium Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Octadecylsilane (C18) | Acetonitrile : 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) | 1.5 | 285 | 3.4 | nih.govijpsonline.com |

| Hypersil BDS C18 (250mm x 4.6mm, 5µ) | Orthophosphoric acid : Water (20:80 v/v) | 1.0 | 280 | 2.929 | scirp.orgscirp.org |

| Phenomenex C8 (25cm x 4.6mm, 5µm) | Acetonitrile : Acetate buffer (pH 3) (6.5:3.5 v/v) | 1.0 | 222 | 3.08 | researchgate.net |

| Hypersil ODS C18 (250 x 4.6 mm, 5µm) | Methanol : Acetonitrile : 20 mM Ammonium Acetate (60:30:10 v/v) | 0.8 | 232 | Not Specified | ijpsr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and characterization of trace-level impurities and degradation products of Montelukast sodium. japsonline.comshimadzu.com This method combines the powerful separation capabilities of LC with the mass-analyzing capability of MS, which provides crucial molecular weight information of the eluted compounds. shimadzu.com

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source in positive mode. nih.gov The resulting ions are then fragmented, and the specific mass-to-charge (m/z) ratios of the parent and daughter ions are monitored. nih.gov This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices like human plasma. nih.gov

The technique is invaluable for impurity profiling and for studying the degradation pathways of Montelukast under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as mandated by ICH guidelines. japsonline.comnih.gov For instance, studies have used LC-MS/MS to identify and propose fragmentation mechanisms for several degradation products, providing insight into the molecule's stability. japsonline.com The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities at levels as low as 0.015-0.03 µg/mL. nih.gov

Table 2: LC-MS/MS Parameters and Identified Species for Montelukast Sodium

| Parameter | Condition/Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Parent Ion (m/z) of Montelukast | 586.2 | nih.gov |

| Fragment Ion (m/z) of Montelukast | 568.2 | nih.gov |

| Identified Impurities | Various process-related impurities and degradation products (e.g., sulfoxide (B87167), cis-isomer) | shimadzu.comnih.govglobalresearchonline.net |

| Application | Impurity profiling, degradation studies, bioequivalence studies | nih.govjapsonline.comnih.gov |

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification and purity assessment of Montelukast sodium. researchgate.netscholarsresearchlibrary.com This technique involves spotting the sample on a high-performance plate, typically silica (B1680970) gel 60 F254, which acts as the stationary phase. researchgate.netscholarsresearchlibrary.com The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. scholarsresearchlibrary.com

The choice of mobile phase is critical for achieving good separation. Various combinations, such as chloroform:methanol:toluene (B28343):glacial acetic acid and ethyl acetate:methanol:ammonia, have been successfully used. scholarsresearchlibrary.comscholarsresearchlibrary.com After development, the separated spots are visualized under UV light, and their densities are measured using a densitometer at a specific wavelength, often around 287 nm or 302 nm. scholarsresearchlibrary.comrroij.com The Rƒ (retardation factor) value is characteristic for a given compound under specific conditions and is used for identification. scholarsresearchlibrary.comscholarsresearchlibrary.com

HPTLC methods have been developed and validated for the simultaneous determination of Montelukast in combination with other drugs, demonstrating good linearity, accuracy, and precision. researchgate.netscholarsresearchlibrary.comresearchgate.net For example, linearity has been established in ranges such as 1000-5000 ng/spot with high correlation coefficients. researchgate.net The technique's ability to analyze multiple samples simultaneously makes it suitable for routine quality control. scholarsresearchlibrary.com

Table 3: HPTLC Method Parameters for Montelukast Sodium Analysis

| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rƒ Value of Montelukast | Reference |

|---|---|---|---|---|

| Silica gel 60 F254 | Chloroform : Methanol : Toluene : Glacial Acetic Acid (10:5:3:0.5) | 302 | 0.89 | scholarsresearchlibrary.com |

| Silica gel 60 F254 | Ethyl Acetate : Methanol : Ammonia (7:3:0.5) | 215 | 0.84 | scholarsresearchlibrary.com |

| Silica gel 60 F254 | Ethanol (B145695) : Methanol : Ammonia Formate : Ammonia (9:1:0.5:0.5) | 287 | 0.86 ± 0.03 | rroij.com |

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in pharmaceutical analysis for both quantitative determination and structural characterization. UV-Visible spectrophotometry and FT-IR spectroscopy are routinely used to analyze Montelukast sodium.

UV-Visible Spectrophotometry and Derivative Spectroscopy for Quantification

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative estimation of Montelukast sodium in bulk and pharmaceutical formulations. ijapbc.comajrconline.org The method is based on the principle that Montelukast sodium absorbs UV radiation at a specific wavelength. The wavelength of maximum absorbance (λmax) for Montelukast sodium is typically found around 283-287 nm in solvents like methanol or sodium hydroxide (B78521) solution. ijprajournal.comijapbc.comresearchgate.net

The method is validated for linearity, accuracy, and precision, with Beer's law being obeyed over a concentration range such as 2-100 μg/ml. ijapbc.comresearchgate.net The correlation coefficient (r) for the calibration curve is generally 0.999 or higher, indicating excellent linearity. ijapbc.comresearchgate.net

Derivative spectroscopy is an advanced application of UV spectrophotometry that enhances the resolution of overlapping spectra, which is particularly useful for analyzing Montelukast sodium in combination with other drugs. researchgate.netrjptonline.org By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features are amplified, and broad peaks are resolved into sharper ones. researchgate.net This allows for the accurate quantification of one drug at the zero-crossing point of the other drug in the derivative spectrum, thereby eliminating interference. rjptonline.orgsphinxsai.comjocpr.com For example, first-order derivative spectroscopy has been used to determine Montelukast at 340 nm in the presence of Levocetirizine. rjptonline.org

Table 4: UV-Visible Spectrophotometric Methods for Montelukast Sodium

| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Direct UV | 0.1N Sodium Hydroxide | 287.3 | 2-100 | ijapbc.comresearchgate.net |

| Direct UV | Methanol:Water (80:20) | 344 | 5-30 | researchgate.net |

| First-Order Derivative | Methanol | 340 | 4-12 | rjptonline.org |

| Ratio Derivative | Methanol | 218.6 | 5-40 | jocpr.com |

Infrared Spectroscopy (FT-IR) for Structural Elucidation and Solid-State Form Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of Montelukast sodium. nih.gov It provides a molecular fingerprint by identifying the various functional groups present in the molecule. The FT-IR spectrum of pure Montelukast sodium shows characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govresearchgate.net

Key characteristic peaks include a broad band for O-H stretching of the carboxylic acid group, aromatic and aliphatic C-H stretching vibrations, and C=O stretching of the acid. nih.gov FT-IR is also crucial for solid-state characterization, helping to identify different polymorphic forms or to confirm the absence of interactions between the drug and excipients in a pharmaceutical formulation. nih.govresearchgate.net By comparing the spectrum of a physical mixture of the drug and excipients with the spectra of the individual components, any significant shifts or disappearance of peaks can indicate a chemical interaction. nih.gov Studies have consistently shown no major shifting or loss of functional peaks in physical mixtures, confirming the compatibility of Montelukast sodium with common excipients. nih.gov

Table 5: Characteristic FT-IR Absorption Bands for Montelukast Sodium

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3396-3437 | -OH stretching (Carboxylic acid) | nih.govresearchgate.net |

| ~3057 | Aromatic C-H stretching | nih.gov |

| ~2925 | Aliphatic C-H stretching | nih.gov |

| ~1710 | C=O stretching (Carboxylic acid) | nih.govresearchgate.net |

Compound Reference Table

Fluorimetry Applications for Quantitative Analysis

Fluorimetry serves as a highly sensitive method for the quantitative analysis of montelukast sodium. This technique leverages the native fluorescence of the montelukast molecule for its determination. nih.govingentaconnect.com Studies have systematically investigated the fluorescent properties of montelukast under various experimental conditions to optimize the analytical method. nih.gov

The highest fluorescence intensity for montelukast is achieved in a methanol solvent. nih.govingentaconnect.com The optimal wavelengths for analysis are an excitation wavelength of 340 nm and an emission wavelength of 390 nm. nih.gov Research has shown that the use of surfactants and sensitizers generally has a negative or only slightly positive impact on the fluorescence intensity of montelukast. nih.gov

A spectrofluorimetric method demonstrated a linear relationship between fluorescence intensity and concentration over a range of 0.125 to 5 µg/mL. nih.gov The method is highly sensitive, with a reported lower detection limit of 0.02 µg/mL, which is equivalent to 3.4 x 10⁻⁸ M. nih.gov Another study reported linearity in the range of 0.20–1.60 µg/ml with a limit of detection of 66.00 ng/ml. nih.govresearchgate.net

The practical applicability of fluorimetry has been successfully demonstrated for the determination of montelukast in various tablet formulations, including pediatric, chewable, and adult tablets. nih.govingentaconnect.com Furthermore, the method has been effectively applied to the in vitro determination of montelukast in spiked human plasma, with one study reporting a mean percentage recovery of 100.08% ± 1.40. nih.govingentaconnect.com This indicates minimal interference from plasma matrix components and co-formulated or co-administered drugs. nih.govingentaconnect.com

Table 1: Fluorimetric Method Parameters for Montelukast Sodium Analysis

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Methanol | nih.gov |

| Excitation Wavelength (λex) | 340 nm | nih.gov |

| Emission Wavelength (λem) | 390 nm | nih.gov |

| Linearity Range | 0.125 - 5 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.02 µg/mL (3.4 x 10⁻⁸ M) | nih.gov |

| Application | Dosage Forms, Spiked Human Plasma | nih.govingentaconnect.com |

Electroanalytical Techniques

Electroanalytical techniques offer rapid and sensitive alternatives for the quantification of montelukast sodium, often with minimal sample preparation. charusat.edu.in These methods are based on measuring the electrochemical properties of the analyte.

Voltammetric Methods (e.g., Square Wave Cathodic Adsorptive Stripping Voltammetry)

Voltammetric methods, particularly square wave cathodic adsorptive stripping voltammetry (SW-CASV), have been developed for the direct and sensitive determination of montelukast sodium. scielo.brscielo.br This technique is predicated on the irreversible and adsorption-controlled electrochemical reduction of the montelukast molecule. scielo.br

One such method utilizes a zinc oxide nanoparticles modified carbon paste electrode. scielo.br The analysis is performed in a methanol-Britton-Robinson buffer mixture at a pH of 2.3, where the reduction signal of montelukast sodium occurs at approximately -0.7 V versus an Ag/AgCl reference electrode. scielo.br The adsorptive character of the molecule is exploited to pre-concentrate it on the electrode surface before the stripping step, which enhances the method's sensitivity. scielo.br

The SW-CASV method has been validated and shown to be rapid, selective, and simple, allowing for the direct determination of montelukast sodium in pharmaceutical preparations and biological fluids like human serum without requiring extensive sample pretreatment. scielo.br A key advantage of this approach is its high sensitivity. A linear relationship between the peak current and the concentration of montelukast sodium has been established in the range of 1.0 × 10⁻⁸ to 1.28 × 10⁻⁶ mol L⁻¹. scielo.br The method boasts a very low limit of detection, reported to be 7.7 × 10⁻⁹ mol L⁻¹. scielo.br Other research utilizing a hanging mercury drop electrode (HMDE) has also been conducted. researchgate.net

Table 2: SW-CASV Method for Montelukast Sodium Determination

| Parameter | Details | Reference |

|---|---|---|

| Technique | Square Wave Cathodic Adsorptive Stripping Voltammetry (SW-CASV) | scielo.brscielo.br |

| Working Electrode | Zinc Oxide Nanoparticles Modified Carbon Paste Electrode | scielo.br |

| Medium | Methanol-Britton-Robinson Buffer | scielo.br |

| pH | 2.3 | scielo.br |

| Linear Range | 1.0 × 10⁻⁸ to 1.28 × 10⁻⁶ mol L⁻¹ | scielo.br |

| Limit of Detection (LOD) | 7.7 × 10⁻⁹ mol L⁻¹ | scielo.br |

| Application | Pharmaceutical Tablets, Spiked Human Serum | scielo.br |

Potentiometric Methods Utilizing Ion-Selective Electrodes

Potentiometric methods employing ion-selective electrodes (ISEs) provide a direct, cost-effective, and environmentally friendly approach for montelukast sodium determination. abechem.comabechem.com These methods eliminate the need for time-consuming and solvent-intensive pre-treatment steps often associated with chromatographic techniques. abechem.comcu.edu.egresearchgate.net

A montelukast-selective sensor can be fabricated using a PVC-based membrane. abechem.comabechem.com One design incorporates tetradodecyl ammonium bromide (TDB) as an anionic exchanger and 2-nitrophenyl-octyl-ether (2-NPOE) as a plasticizer. abechem.comabechem.comcu.edu.eg The electrode is conditioned by soaking it in a standard montelukast solution. abechem.com

This potentiometric method has been validated according to IUPAC recommendations. abechem.com The fabricated sensor exhibits a Nernstian response and demonstrates a broad linear dynamic range for montelukast sodium, typically from 1.0×10⁻⁶ to 1.0×10⁻² mol/L. abechem.comabechem.comcu.edu.egresearchgate.net The method has been successfully applied to the analysis of montelukast sodium in bulk powder and directly in tablet dosage forms without any prior extraction procedures. abechem.comabechem.com The results obtained by this potentiometric method have shown good correlation with those from the official HPLC method. abechem.comabechem.com

Table 3: Potentiometric Ion-Selective Electrode for Montelukast Sodium

| Parameter | Details | Reference |

|---|---|---|

| Technique | Direct Potentiometry | abechem.comabechem.com |

| Sensor Type | PVC Membrane Ion-Selective Electrode | abechem.comabechem.com |

| Membrane Components | Tetradodecyl ammonium bromide (TDB), 2-nitrophenyl-octyl-ether (2-NPOE) | abechem.comabechem.com |

| Linear Dynamic Range | 1.0×10⁻⁶ to 1.0×10⁻² mol/L | abechem.comabechem.comcu.edu.egresearchgate.net |

| Application | Bulk Powder, Tablet Dosage Forms | abechem.comabechem.comcu.edu.eg |

Method Validation Principles According to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. amsbiopharma.comeuropa.eu The International Conference on Harmonisation (ICH) provides a framework for validating analytical procedures, with the Q2(R1) and the more recent Q2(R2) guidelines being the key documents. europa.euich.org These guidelines apply to procedures used for identity, assay, and purity testing of drug substances and products. amsbiopharma.comeuropa.eu Any analytical method developed for montelukast sodium, such as those previously discussed, must be validated according to these principles. ijpsonline.comscirp.orgnih.gov

The core performance characteristics evaluated during method validation include: amsbiopharma.comich.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comscirp.org For montelukast analysis, this means the method must be able to distinguish and quantify montelukast without interference from excipients in the tablet or components in plasma. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com For instance, an HPLC method for montelukast was validated for linearity over a concentration range of 1-100 μg/ml. ijpsonline.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of standard is added to a sample and analyzed. ijpsonline.com For a validated montelukast method, recovery is typically expected to be within 98-102%. jneonatalsurg.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. ijpsonline.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ijpsonline.com A common acceptance criterion for precision is an RSD of ≤ 2%. amsbiopharma.comijpsonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.comscirp.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.comscirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. ijpsonline.comnih.gov

A validation protocol should be established before conducting studies, and a validation report should summarize the results. europa.eu Revalidation may be necessary if there are changes to the synthesis of the drug substance, the composition of the finished product, or the analytical procedure itself. ich.org

Solid State Chemistry and Pharmaceutical Polymorphism of Montelukast Sodium

Identification and Characterization of Polymorphic Forms (Crystalline and Amorphous)

The existence of montelukast (B128269) sodium in different solid forms necessitates the use of various analytical techniques for their identification and characterization. Both crystalline polymorphs and the amorphous form have been reported and studied. ijsrst.comgoogle.com Crystalline forms are characterized by a long-range ordered arrangement of molecules in a crystal lattice, whereas the amorphous form consists of a disordered molecular arrangement. ijsrst.com The amorphous form is generally more prone to physical and chemical instability compared to its crystalline counterparts. google.com Research has identified several crystalline forms of montelukast sodium, often designated as Form A1, B1, B2, C, D, and E, in addition to acetonitrile (B52724) solvates which can act as intermediates. google.comgoogle.comgoogle.com

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the solid-state characterization of pharmaceutical compounds. It provides a unique "fingerprint" for each crystalline form based on the diffraction of X-rays by the ordered planes of atoms in the crystal lattice. Each polymorph produces a distinct diffraction pattern, characterized by peaks at specific scattering angles (2θ). rigaku.com

For montelukast sodium, PXRD is used to differentiate between its various crystalline polymorphs. google.com In contrast, the amorphous form does not produce sharp diffraction peaks due to the lack of long-range molecular order; instead, it shows a broad, diffuse halo in its PXRD pattern. ijsrst.comnih.gov The presence of specific peaks in a diffractogram can confirm the identity of a particular crystalline form, while their absence can indicate a different form or the amorphous state. For example, high-crystallinity montelukast sodium may be characterized by a powder XRD pattern that is substantially free of peaks at approximately 4.5 and 6.2 ±0.2 degrees two-theta, which can be indicative of less crystalline material. google.com

Detailed PXRD data has been used to identify several distinct crystalline forms of montelukast sodium. google.comgoogle.com

Table 1: Characteristic PXRD Peaks (2θ) for Crystalline Forms of Montelukast Sodium

| Form | Characteristic Peaks (±0.2 degrees 2θ) |

| Form A1 | 16.9, 17.2, 22.2, 22.7, 25.2 google.com |

| Form B1 | 5.3, 16.9, 19.6, 20.3, 25.0 google.com |

| Form B2 | 5.1, 16.3, 17.0, 20.3, 25.0 google.com |

| Form C | 5.2, 5.5, 16.7, 18.2, 20.6 google.com |

| Form D | 11.8, 20.1, 20.6, 21.1, 21.8 google.com |

| Form E | 16.9, 20.1, 20.5, 20.7, 25.0 google.comgoogle.com |

| Amorphous | Characterized by the absence of sharp peaks, displaying a broad halo. ijsrst.com |

Thermal analysis techniques are crucial for investigating the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for distinguishing between polymorphic and amorphous forms. google.comrigaku.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For montelukast sodium, DSC thermograms of crystalline forms typically show a sharp endothermic peak corresponding to their melting point. nih.gov Each polymorph will have a characteristic melting temperature. In contrast, the amorphous form does not have a defined melting point but exhibits a glass transition (Tg), which is a reversible transition from a hard, glassy state to a more rubbery state, observed as a step change in the baseline of the DSC curve. ijsrst.comresearchgate.net For example, a sharp endothermic peak around 150°C has been observed for a crystalline form of montelukast, while the amorphous raw material showed no distinct endothermic peak in the same range. nih.gov The DSC thermogram of an amorphous form of montelukast has also been described as exhibiting a broad melting range from approximately 60°C to 100°C. hilarispublisher.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of montelukast sodium and to detect the presence of solvates (where solvent molecules are incorporated into the crystal structure) or hydrates. ijsrst.com A weight loss at temperatures below the decomposition point can indicate the release of bound solvent or water. For instance, TGA analysis of montelukast sodium has been used to provide insight into its thermal stability, indicating it does not show significant weight loss at temperatures up to 200°C. ijsrst.com

Table 2: Summary of Thermal Analysis Findings for Montelukast Sodium Forms

| Technique | Crystalline Form | Amorphous Form |

| DSC | Exhibits a sharp, characteristic endothermic melting peak (e.g., ~150°C for one form). nih.gov | Shows a glass transition (Tg) and a broad melting endotherm (e.g., ~60-100°C). ijsrst.comresearchgate.nethilarispublisher.com |

| TGA | Generally stable with no significant weight loss until decomposition, unless it is a solvate/hydrate. ijsrst.com | Can show weight loss due to adsorbed solvent/water; thermal stability profile can be determined. ijsrst.comhilarispublisher.com |

Spectroscopic techniques provide information about the molecular structure and environment within the solid state, allowing for the differentiation of polymorphs.

Solid-State Nuclear Magnetic Resonance (ssNMR) is a non-destructive technique that is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C). Since polymorphs have different crystal lattices and molecular conformations, the corresponding atoms will be in slightly different electronic environments, leading to distinct chemical shifts in their ssNMR spectra. This allows ssNMR to be a powerful tool for unambiguously identifying and distinguishing between different solid forms. For montelukast sodium, ssNMR has been used to characterize novel crystalline acetonitrile solvates, which serve as intermediates in the preparation of certain polymorphic forms. google.com The spectra for a monosolvate and a hemisolvate of montelukast sodium with acetonitrile show distinct, well-resolved peaks that differentiate them from each other and from other forms. google.com

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation corresponds to specific molecular bonds and functional groups. In the context of polymorphism, differences in intermolecular interactions (such as hydrogen bonding) and molecular conformation between different solid forms can lead to subtle but measurable shifts in the positions and shapes of absorption bands in their IR spectra. ijsrst.comglobalresearchonline.net For montelukast sodium, FT-IR spectroscopy has been used to confirm its chemical structure and to compare different prepared forms. globalresearchonline.net While the major characteristic peaks corresponding to functional groups like O-H stretching (~3354-3428 cm⁻¹) and C=O stretching (~1572-1710 cm⁻¹) are present in all forms, variations in the fingerprint region (below 1500 cm⁻¹) or shifts in major peaks can be used to distinguish between polymorphs. ijsrst.comnih.govrsc.org

Crystallization Processes and Control of Polymorph Formation

The ability to selectively crystallize a desired polymorphic form of montelukast sodium is crucial for ensuring product consistency and quality. annualreviews.org The formation of a specific polymorph is influenced by a variety of factors, including the choice of solvent, temperature, rate of cooling, degree of supersaturation, and the presence of seed crystals. google.comresearchgate.net

Research has explored various crystallization methods to produce and control the polymorphic forms of montelukast sodium. These methods include:

Solvent Evaporation: This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to crystallization. Different polymorphs of montelukast sodium have been prepared using solvents such as acetone (B3395972), cyclohexane, and ethanol (B145695) through this method. globalresearchonline.net

Anti-Solvent Addition: In this technique, a solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound, inducing precipitation and crystallization. For example, montelukast sodium Form C can be prepared by crystallization from a chlorinated hydrocarbon like dichloromethane, with the addition of an anti-solvent such as heptane (B126788) to induce crystallization. google.comgoogle.com Similarly, Form B2 can be prepared from a ketone or ester solvent, with heptane used as an anti-solvent when an ester is employed. google.com

Slurry Conversion: This process involves stirring a suspension (slurry) of one solid form in a solvent where it has limited solubility. Over time, the less stable form will dissolve and recrystallize as the more stable form under those conditions.

Solvent-Mediated Transformation: Amorphous montelukast has been successfully converted into a more stable crystalline form by suspending it in an acidic medium (pH 4) and heating it to 60°C. nih.gov

The choice of solvent system is a critical parameter. High-crystallinity montelukast sodium has been prepared by crystallization from polar aprotic solvents like dimethyl carbonate, methyl isobutyl ketone, and ethyl acetate (B1210297). google.com The crystallization of montelukast sodium from a toluene (B28343) and water system, followed by the addition of acetonitrile and seeding, is another documented process. google.comgoogle.com

Table 3: Examples of Crystallization Methods for Montelukast Sodium Polymorphs

| Method | Solvent(s) / Anti-Solvent | Resulting Form(s) | Reference |

| Solvent Evaporation | Acetone, Cyclohexane, Ethanol, Distilled Water | Different polymorphic crystals (designated Mls-1, Mls-2, Mls-3, Mls-4) | globalresearchonline.net |

| Anti-Solvent Precipitation | Dichloromethane / Heptane | Form C | google.comgoogle.com |

| Anti-Solvent Precipitation | C₃ to C₇ Ketone or Ester / Heptane | Form B2 | google.com |

| Solvent-Mediated Transformation | Acidic aqueous medium (pH 4) | Crystalline form from amorphous starting material | nih.gov |

| Solution Crystallization | Polar aprotic solvents (e.g., ethyl acetate, dimethyl carbonate) | High crystallinity montelukast sodium | google.com |

Research on the Impact of Solid-State Properties on Physicochemical Behavior

The study of how different solid-state forms of montelukast sodium affect its physicochemical properties is a key area of pharmaceutical research. This research process is essential for selecting the optimal solid form for development, as properties like stability, hygroscopicity, and mechanical behavior can vary significantly between polymorphs and the amorphous state. annualreviews.orggoogle.com

The research process typically follows a structured approach:

Form Screening and Isolation: The first step is to screen for and isolate the different solid forms (polymorphs, solvates, amorphous) using various crystallization techniques as described in section 6.2. globalresearchonline.netgoogle.com

Comprehensive Characterization: Each isolated form is then thoroughly characterized using a suite of analytical methods (PXRD, DSC, TGA, spectroscopy) to confirm its unique identity and purity, as detailed in section 6.1. ijsrst.comgoogle.comnih.gov

Comparative Physicochemical Property Assessment: Once the forms are identified, researchers conduct comparative studies to evaluate their key physicochemical properties. This involves subjecting the different forms to various stress conditions to assess:

Chemical Stability: The stability of different forms is tested under accelerated conditions, such as high temperature and humidity (e.g., 40°C / 75% RH), and exposure to light. researchgate.netnih.gov The formation of degradation products, such as Montelukast S-oxide, is monitored over time using techniques like HPLC. researchgate.netnih.gov Studies have shown that the solid-state form can influence photostability; for instance, unpacked montelukast showed a significant decrease in potency after exposure to daylight. researchgate.netnih.gov

Physical Stability: The research investigates the tendency of a given form to convert into another. Amorphous forms are often metastable and can have a tendency to crystallize over time, a phenomenon that is studied under various storage conditions. ijsrst.com Crystalline forms can also convert from a metastable to a more stable polymorph. globalresearchonline.net

Mechanical Properties: Properties like flowability and compressibility are assessed. These are influenced by crystal shape and size, which can differ between polymorphs. annualreviews.org These characteristics are important for the successful manufacturing of solid dosage forms like tablets.

This research process allows for a deep understanding of the solid-state behavior of montelukast sodium. It has been established that crystalline forms generally offer improved chemical and physical stability over the amorphous form. google.com The metastable nature of some forms, while potentially offering solubility advantages, can present stability challenges. ijsrst.com Therefore, understanding the trade-offs between stability and other properties is a central goal of this area of research. annualreviews.org

Interactions of Montelukast Sodium with Biological Macromolecules and Membranes in Vitro and Preclinical Studies

Protein Binding Studies

The binding of a drug to plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of its distribution and availability in the body. It is known that montelukast (B128269) is more than 99% bound to plasma proteins. drugbank.com

The interaction between montelukast sodium and Human Serum Albumin (HSA) has been elucidated through multispectral techniques and computational simulations. rsc.org Studies confirm that montelukast sodium quenches the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex. rsc.org The binding process is spontaneous, driven primarily by hydrophobic forces and hydrogen bonds. rsc.org

Competition experiments have successfully identified the specific binding location of montelukast sodium on the HSA molecule. These studies reveal that montelukast binds to the hydrophobic cavity within the IB domain of HSA. rsc.org Sudlow site I is located in subdomain IIA and Sudlow site II is in subdomain IIIA, which are the two primary drug-binding sites on HSA. nih.gov Molecular docking simulations further support this finding, illustrating a stable binding conformation within this domain. rsc.org

The binding affinity of montelukast to HSA is moderate, with a binding constant (K a) in the order of 10⁴ L/mol. researchgate.net This interaction is characterized by the formation of a 1:1 complex between the drug and the protein.

Table 1: Binding Parameters of Montelukast Sodium with Human Serum Albumin (HSA)

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Binding Mechanism | Static Quenching | Fluorescence Spectroscopy, UV-vis Absorption | rsc.org |

| Primary Driving Forces | Hydrophobic Forces, Hydrogen Bonds | Thermodynamic Analysis | rsc.org |

| Binding Site | IB Domain | Competition Experiments, Molecular Docking | rsc.org |

| Binding Constant (K a) | ~ 10⁴ L/mol | Fluorescence Spectroscopy | researchgate.net |

| Stoichiometry (n) | ~ 1 | Fluorescence Spectroscopy | nih.gov |

The binding of montelukast sodium induces noticeable conformational changes in the structure of HSA. rsc.org Techniques such as three-dimensional fluorescence spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) have confirmed that the interaction alters the microenvironment of the amino acid residues within the protein. rsc.org This binding leads to changes in the secondary structure of HSA and affects its surface hydrophobicity. rsc.org

Membrane Transport Mechanisms (In Vitro Cellular Models)

The absorption and disposition of montelukast are influenced by its transport across cellular membranes, a process mediated by specific carrier proteins.

In vitro studies have demonstrated that the absorption of montelukast is a carrier-mediated process. nih.govresearchgate.net Key transporters involved in this process are the Organic Anion Transporting Polypeptides, specifically OATP2B1 and OATP1A2. nih.gov The gene SLCO2B1 encodes for the OATP2B1 transporter. researchgate.net To confirm the role of this transporter, a Madin-Darby Canine Kidney (MDCKII) cell line engineered to express OATP2B1 was utilized. nih.gov These cells showed a significantly increased permeability of montelukast by 140% compared to control cells, confirming that OATP2B1 is a functional transporter for the compound. nih.govnih.gov

The Caco-2 cell line, derived from human colon carcinoma, serves as a standard model for studying human intestinal drug transport because differentiated Caco-2 cells share structural and functional properties with small intestine enterocytes. nih.govyoutube.com Permeability studies using Caco-2 cell monolayers have provided significant insights into the transport of montelukast. researchgate.netnih.gov

These studies show that the permeability of montelukast follows Michaelis-Menten kinetics, becoming saturable at high concentrations, which is a hallmark of carrier-mediated transport. researchgate.netnih.gov The process has a calculated activation energy of 13.7 ± 0.7 kcal/mol, further supporting a transporter-based mechanism rather than simple passive diffusion. researchgate.netnih.gov The transport of montelukast across Caco-2 monolayers was also shown to be subject to competition by other known OATP substrates. researchgate.netnih.gov

Table 2: Findings from In Vitro Permeability Studies of Montelukast

| Parameter | Finding | Model System | Significance | Reference |

|---|---|---|---|---|

| Transport Mechanism | Carrier-Mediated | Caco-2 Cells | Indicates involvement of specific transporters. | researchgate.netnih.gov |

| Kinetics | Saturable (Michaelis-Menten) | Caco-2 Cells | Confirms a finite number of transporters. | researchgate.netnih.gov |

| Activation Energy | 13.7 ± 0.7 kcal/mol | Caco-2 Cells | Consistent with active, carrier-mediated transport. | researchgate.netnih.gov |

| Specific Transporter | OATP2B1 | OATP2B1-expressing MDCKII cells | Increased permeability by 140% confirms its role. | nih.gov |

| Competition | Inhibited by OATP substrates | Caco-2 Cells | Demonstrates shared transport pathways. | researchgate.netnih.gov |

Supramolecular Chemistry and Complexation Studies (e.g., with Metal Ions, Calcium Chloride)

In vitro studies using spectrophotometry have investigated the interaction between montelukast sodium and calcium chloride in aqueous solutions at both physiological (pH 7.4) and gastric (pH 2.4) conditions. researchgate.net The results indicate a significant interaction between the two compounds, leading to the formation of a complex. researchgate.net

Job's method of continuous variation was used to determine the stoichiometry of the interaction. researchgate.net The resulting reverse V-shaped curve from the Job's plot is indicative of a strong kinetic interaction and complex formation between montelukast sodium and calcium chloride. researchgate.net

The stability of this newly formed complex was quantified using Ardon's method. The analysis yielded stability constants for the complex at both pH levels, revealing that a more stable complex is formed at the physiological pH of 7.4. researchgate.netejtas.com This suggests a potential for complexation to occur if the substances are co-administered. ejtas.com Spectral analysis showed that the mixing of montelukast sodium with calcium chloride resulted in changes to the absorption characteristics and shifts in the absorption maxima of the drug molecule, which is a primary indicator of an interaction. researchgate.net

Table 3: Complexation Study of Montelukast Sodium and Calcium Chloride

| Parameter | Method | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Interaction | Spectrophotometry | Changes in absorption characteristics and maxima. | Primary evidence of interaction. | researchgate.net |

| Stoichiometry | Job's Plot | Reverse V-shaped curve. | Indicates complex formation. | researchgate.net |

| Stability | Ardon's Method | Calculation of stability constant. | A relatively stable complex is formed, especially at pH 7.4. | researchgate.netejtas.com |

Enzymatic Biotransformation and Metabolism of Montelukast Sodium in Vitro Studies

Cytochrome P450 (CYP) Mediated Metabolism

Oxidative metabolism mediated by the Cytochrome P450 system is a significant pathway for montelukast (B128269) biotransformation. Initial studies identified several isoforms involved, but subsequent research using more clinically relevant concentrations has refined the understanding of their respective roles.

In vitro experiments have consistently demonstrated the involvement of multiple CYP isoforms in the oxidative metabolism of montelukast. The principal enzymes identified are CYP2C8, CYP2C9, and CYP3A4. nih.govnih.govsemanticscholar.orgdoi.orgresearchgate.net While earlier in vitro studies suggested CYP2C9 and CYP3A4 were the main P450s in montelukast metabolism, more recent investigations have highlighted the predominant role of CYP2C8, particularly at therapeutic concentrations. nih.govnih.govresearchgate.net Studies with panels of expressed P450s have also shown contributions from CYP3A5 in the formation of oxidative metabolites. nih.gov

The involvement of CYP2C8 is supported by findings that montelukast potently and competitively inhibits this enzyme in vitro. researchgate.net Re-evaluation of montelukast's hepatic microsomal metabolism at clinically relevant concentrations confirmed that CYP2C8 plays a major role in its primary metabolic pathway. researchgate.net

The CYP-mediated metabolism of montelukast proceeds through several distinct oxidative reactions, including hydroxylation and sulfoxidation, leading to the formation of various metabolites.

Hydroxylation:

36-hydroxylation: The formation of the montelukast 1,2-diol metabolite (also referred to as M6) via methyl-hydroxylation is a primary step. doi.orgresearchgate.net In vitro kinetic and inhibition experiments have revealed that CYP2C8 and CYP2C9 are the principal enzymes responsible for this reaction. nih.gov

21-hydroxylation: Montelukast undergoes stereoselective hydroxylation at the 21-position to form 21(R)-OH and 21(S)-OH montelukast (collectively known as M5). nih.govdoi.org This pathway is catalyzed mainly by CYP3A4. nih.govsemanticscholar.orgdoi.org

25-hydroxylation: The formation of 25-OH montelukast involves multiple P450 isoforms. nih.gov

Sulfoxidation: CYP3A4 is the primary catalyst for the sulfoxidation of montelukast, leading to the formation of the M2 metabolite. nih.govsemanticscholar.orgdoi.org

These specific pathways are illustrated in the table below, which summarizes the primary oxidative metabolites and the key enzymes responsible for their formation.

| Metabolite | Metabolic Pathway | Principal Catalyzing CYP Isoform(s) |

| 1,2 diol (M6) | 36-hydroxylation | CYP2C8, CYP2C9 nih.govdoi.orgresearchgate.net |

| 21(R)-OH & 21(S)-OH montelukast (M5) | 21-hydroxylation | CYP3A4 nih.govsemanticscholar.orgdoi.org |

| Montelukast sulfoxide (B87167) (M2) | Sulfoxidation | CYP3A4 nih.govdoi.org |

| 25-OH montelukast | 25-hydroxylation | Multiple P450s nih.gov |

Based on the depletion of montelukast at clinically relevant concentrations (0.02 μM) in vitro, CYP2C8 is estimated to be the dominant enzyme, accounting for approximately 72% of the oxidative metabolism. researchgate.net The contributions of CYP3A4 and CYP2C9 are estimated to be about 16% and 12%, respectively. nih.govresearchgate.net

Further kinetic analyses support the major role of CYP2C8. Studies with recombinant enzymes showed that CYP2C8 catalyzed the formation of the M6 metabolite with an intrinsic clearance six times higher than that of CYP2C9. nih.govresearchgate.net Chemical inhibition studies in HLMs also corroborate these findings; CYP3A inhibitors like ketoconazole markedly reduced the formation of the 21-hydroxy metabolites by over 90%, confirming the role of CYP3A4 in this specific pathway. nih.gov

The following table presents the estimated contributions of the principal CYP isoforms to the oxidative metabolism of montelukast based on in vitro data.

| CYP Isoform | Estimated Contribution to Oxidative Metabolism | Key Metabolic Reaction(s) |

| CYP2C8 | ~72% researchgate.net | 36-hydroxylation (M6 formation) nih.govresearchgate.net |

| CYP3A4 | ~16% nih.govresearchgate.net | Sulfoxidation (M2), 21-hydroxylation (M5) nih.govsemanticscholar.orgdoi.org |

| CYP2C9 | ~12% nih.govresearchgate.net | 36-hydroxylation (M6 formation) nih.gov |

UDP-Glucuronosyltransferase (UGT) Mediated Metabolism

In addition to oxidation by CYPs, montelukast undergoes direct conjugation via UDP-glucuronosyltransferases (UGTs). This Phase II metabolic pathway represents a significant route for montelukast elimination.